molecular formula C12H6Cl2N2 B1630597 4,7-Dichloro-1,10-phenanthroline CAS No. 5394-23-0

4,7-Dichloro-1,10-phenanthroline

Cat. No. B1630597
CAS RN: 5394-23-0
M. Wt: 249.09 g/mol
InChI Key: GIEQBYJCGYHHSU-UHFFFAOYSA-N
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Description

4,7-Dichloro-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Cl2N2 and a molecular weight of 249.09 . It is a solid at 20°C .


Synthesis Analysis

Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of 4,7-Dichloro-1,10-phenanthroline consists of two chlorine atoms and two nitrogen atoms attached to a phenanthroline base . The three-dimensional structure of this compound can be found in the RSCB protein data bank .


Chemical Reactions Analysis

4,7-Dihydroxy-1,10-phenanthroline, a related compound, is used as a phenanthroline stain. Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution, thereby it is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm .


Physical And Chemical Properties Analysis

4,7-Dichloro-1,10-phenanthroline has a purity of >98.0% (GC) (T). It is a solid at 20°C and should be stored under inert gas to avoid moisture . More details about its physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

1. Synthesis and Characterization of 4,7-diamino-1,10-phenanthrolines

  • Summary of Application : This research focuses on the synthesis of 4,7-dichloro-1,10-phenanthroline derivatives through the condensation of Meldrum’s acid, orthoesters, and ortho-phenylenediamine derivatives, followed by sequential thermal cyclization, decarboxylation and treatment with refluxing phosphoryl chloride .
  • Methods of Application : The nucleophilic substitutions of hydrogen followed by oxidation produced compounds .
  • Results or Outcomes : The electrochemical properties of selected 1,10-phenanthrolines were investigated using cyclic voltammetry and compared with commercially available reference 1,10-phenanthrolin-5-amine .

2. Synthesis of Mixed-Ligand Complexes of Cobalt (II) and Copper (II)

  • Summary of Application : The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu (II) and Co (II) nitrates afforded the complexes .
  • Methods of Application : The dicyanamide anion was transformed in the complexes to bis (methoxycarbimido)aminato (BMCA) and dicyanoguanidinate (dcg) anions, respectively .
  • Results or Outcomes : The complexes were characterized by elemental analysis, infrared spectroscopy and ultraviolet–visible spectroscopy, magnetic susceptibility measurement and X-ray crystallography .

3. Catalyst for Various Reactions

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used as a catalyst for various reactions including carbonylation of alkyl nitrites, arylation reactions, multiple acetylene insertions under Sonogashira reaction protocol, cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents, and hydrophosphinylation of alkenes and alkynes .
  • Methods of Application : The specific methods of application would depend on the specific reaction being catalyzed .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and substrates used .

4. Spectrophotometric Determination of Dissolved Oxygen

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used for the spectrophotometric determination of dissolved oxygen up to 20 ppm .
  • Methods of Application : Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution .
  • Results or Outcomes : This method allows for the accurate determination of dissolved oxygen concentrations in aqueous solutions .

5. Use in Colorimetric Sensors, Coordination Polymer, Ionochromism and Luminescence

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used in the development of new functional materials with intriguing structures and potential applications .
  • Methods of Application : It is used as an organic bidentate ligand and forms complexes with metal for detection .
  • Results or Outcomes : The specific results or outcomes would depend on the specific application, whether it be in colorimetric sensors, coordination polymers, ionochromism, or luminescence .

6. Synthesis of 4,7-bis(phenylthio)-1,10-phenanthroline

  • Summary of Application : This research focuses on the synthesis of 4,7-bis(phenylthio)-1,10-phenanthroline .
  • Methods of Application : 4,7-Dichloro-1,10-phenanthroline was taken in a round bottom flux and dissolved in THF. After that, sodium acetate was added to the reaction mixture. Afterward, thiophenol was added to the reaction mixture .
  • Results or Outcomes : The nucleophilic substitutions of hydrogen followed by oxidation produced compounds .

7. Catalyst for Oxidative Carbonylation of Methanol

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used as a catalyst for the oxidative carbonylation of methanol .
  • Methods of Application : The specific methods of application would depend on the specific reaction being catalyzed .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and substrates used .

8. Catalyst for Cyclohexane and Toluene Oxidation

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used as a catalyst for cyclohexane and toluene oxidation .
  • Methods of Application : The specific methods of application would depend on the specific reaction being catalyzed .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and substrates used .

9. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines

  • Summary of Application : This research focuses on the synthesis of 4,7-dichloro-1,10-phenanthroline derivatives through the condensation of Meldrum’s acid, orthoesters, and ortho-phenylenediamine derivatives, followed by sequential thermal cyclization, decarboxylation and treatment with refluxing phosphoryl chloride .
  • Methods of Application : The nucleophilic substitutions of hydrogen followed by oxidation produced compounds .
  • Results or Outcomes : The electrochemical properties of selected 1,10-phenanthrolines were investigated using cyclic voltammetry and compared with commercially available reference 1,10-phenanthrolin-5-amine .

10. An aggregation-induced emission-active bis-heteroleptic ruthenium

  • Summary of Application : This research focuses on the development of a new bis-heteroleptic ruthenium (II) polypyridine complex, Ru-1, of a thiophenol substituted 1,10-phenanthroline based ligand (L1) .
  • Methods of Application : 4,7-Dichloro-1,10-phenanthroline was taken in a round bottom flux and dissolved in THF. After that, sodium acetate was added to the reaction mixture. Afterward, thiophenol was added to the reaction mixture .
  • Results or Outcomes : The solution structure of Ru-1 was fully characterized by 1D (1H, 13C) and 2D (1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC) NMR spectroscopy, and ESI-MS .

11. Catalyst for Carbonylation of Alkyl Nitrites

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used as a catalyst for carbonylation of alkyl nitrites .
  • Methods of Application : The specific methods of application would depend on the specific reaction being catalyzed .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and substrates used .

12. Catalyst for Oxidative Carbonylation of Methanol

  • Summary of Application : 4,7-Dichloro-1,10-phenanthroline is used as a catalyst for the oxidative carbonylation of methanol .
  • Methods of Application : The specific methods of application would depend on the specific reaction being catalyzed .
  • Results or Outcomes : The outcomes of these reactions would vary depending on the specific reaction conditions and substrates used .

Safety And Hazards

According to the safety data sheet, 4,7-Dichloro-1,10-phenanthroline is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment .

properties

IUPAC Name

4,7-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEQBYJCGYHHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202229
Record name 1,10-Phenanthroline,4,7-dichloro
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Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-1,10-phenanthroline

CAS RN

5394-23-0
Record name 4,7-Dichloro-1,10-phenanthroline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,10-Phenanthroline,4,7-dichloro
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Record name 5394-23-0
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Record name 1,10-Phenanthroline,4,7-dichloro
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Record name 4,7-Dichloro-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
MR Gonçalves, KPM Frin - Polyhedron, 2015 - Elsevier
The fac-[Re(CO) 3 Cl(Cl 2 phen)] and fac-[Re(CO) 3 (py)(Cl 2 phen)]PF 6 complexes were synthesized, purified and characterized by 1 H NMR, UV–Vis and IR spectroscopies and both …
Number of citations: 35 www.sciencedirect.com
JE Nycz, J Wantulok, R Sokolova, L Pajchel… - Molecules, 2019 - mdpi.com
New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives were …
Number of citations: 12 www.mdpi.com
R Liu, YJ Gao, WJ Jin - Acta Crystallographica Section B: Structural …, 2017 - scripts.iucr.org
Single-crystal X-ray diffraction reveals a series of phosphorescent cocrystals which were assembled by 1,4-diiodotetrafluorobenzene (1,4-DITFB) and either 4,7-dimethyl-1,10-…
Number of citations: 17 scripts.iucr.org
MN Ackermann, LV Interrante - Inorganic Chemistry, 1984 - ACS Publications
Complexes of ruthenium (II) with the polypyridyl ligands dipyrido [3, 2-a: 2', 3'-c] phenazine, the 9-phenyldipyrido [3, 2-o: 2', 3'-c] phenazinium cation, 4, 7-dichloro-1, 10-phenanthroline, …
Number of citations: 99 pubs.acs.org
HS Suh, F Hung-Low, D Casadonte… - Bulletin of the Korean …, 2012 - researchgate.net
1, 10-Phenanthroline (phen) is a ubiquitous ligand for the chelation of transition metals. 1 Phenanthroline derivatives are precursors for a variety of functional materials, including water …
Number of citations: 1 www.researchgate.net
J Wantulok, I Degano, M Gal, JE Nycz… - Journal of …, 2020 - Elsevier
The electrochemical behaviour of 4,7-dichloro-1,10-phenanthrolines was studied in non-aqueous solution using cyclic voltammetry, controlled potential electrolysis, in-situ UV–Vis and …
Number of citations: 4 www.sciencedirect.com
LD Ramos, LH de Macedo, NRS Gobo… - Dalton …, 2020 - pubs.rsc.org
In the present study, the photophysical properties and preliminary time-dependent density functional theory (TD-DFT) data of new rhenium(I) polypyridyl compounds, fac-[Re(L)(…
Number of citations: 10 pubs.rsc.org
MN Ackermann, LV Interrante - The Journal of Organic Chemistry, 1982 - ACS Publications
The synthesis and properties of the compound 4, 7-bis (dicyanomethylidene)-l, 4, 7, 10-tetrahydro-1, 10-phenanthroline, as the dianion, C18H6N62", and its complexes with Na+ and Li…
Number of citations: 1 pubs.acs.org
I Potočňák, Z Pravcová, Z Trávníček - Acta Crystallographica Section …, 2010 - scripts.iucr.org
In the title compound, [Cu(C2N3)2(C12H6Cl2N2)2], the CuII atom is coordinated by two chelating 4,7-dichloro-1,10-phenanthroline (4,7-Cl-phen) ligands and two dicyanamide (dca) …
Number of citations: 6 scripts.iucr.org
MF Belian, HJ Batista, AGS Bezerra, WE Silva… - Chemical Physics, 2011 - Elsevier
In this work, it were performed computational design and synthesis of a new luminescent Eu(III) complex with the usual 1,10-phenanthroline ligand substituted in the 4 and 7 positions …
Number of citations: 16 www.sciencedirect.com

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